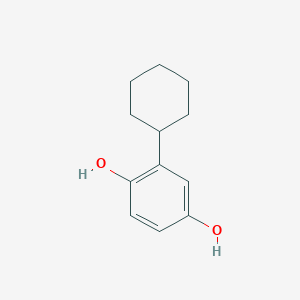

2-Cyclohexylbenzene-1,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h6-9,13-14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWSZCGYPHRJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324905 | |

| Record name | 2-cyclohexylbenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4197-75-5 | |

| Record name | 4197-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyclohexylbenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyclohexylbenzene-1,4-diol

Introduction

2-Cyclohexylbenzene-1,4-diol, also known as 2-cyclohexylhydroquinone, is a substituted aromatic diol with significant potential in various fields of chemical research and development. Its structure, featuring both a hydrophilic hydroquinone moiety and a lipophilic cyclohexyl group, imparts unique properties that make it a valuable building block in the synthesis of novel polymers, a candidate for antioxidant applications, and an intermediate in the development of new pharmaceutical agents. The strategic placement of the bulky cyclohexyl group on the hydroquinone ring can influence solubility, reactivity, and biological activity, making its controlled synthesis a topic of considerable interest.

This technical guide provides a comprehensive overview of a reliable and scalable synthesis pathway for 2-Cyclohexylbenzene-1,4-diol. We will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and discuss the characterization of the final product. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important chemical entity.

Synthesis Pathway Overview: Friedel-Crafts Alkylation

The most direct and efficient method for the synthesis of 2-Cyclohexylbenzene-1,4-diol is the Friedel-Crafts alkylation of hydroquinone with cyclohexene.[1][2] This classic electrophilic aromatic substitution reaction is catalyzed by a strong acid, typically sulfuric acid or phosphoric acid, and proceeds with good regioselectivity.[3]

The overall transformation is depicted below:

Caption: Mechanism of the Friedel-Crafts alkylation of hydroquinone.

Experimental Protocols

Preparation of Cyclohexene from Cyclohexanol (Optional)

For laboratories where cyclohexene is not readily available, it can be prepared by the acid-catalyzed dehydration of cyclohexanol. [4][5][6] Materials:

-

Cyclohexanol

-

85% Phosphoric acid (H₃PO₄)

-

Saturated sodium chloride solution

-

10% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, combine cyclohexanol and 85% phosphoric acid in a 4:1 molar ratio (e.g., 20 mL of cyclohexanol and 5 mL of phosphoric acid). [5]2. Add a few boiling chips and set up a simple distillation apparatus.

-

Gently heat the mixture to initiate the dehydration reaction and distill the cyclohexene as it forms. The boiling point of cyclohexene is approximately 83 °C.

-

Collect the distillate, which will contain both cyclohexene and water.

-

Transfer the distillate to a separatory funnel and wash sequentially with saturated sodium chloride solution, 10% sodium bicarbonate solution, and finally with water.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and distill the crude cyclohexene to obtain the pure product.

Synthesis of 2-Cyclohexylbenzene-1,4-diol

This protocol is adapted from a similar, well-established procedure for the alkylation of benzene. [3] Materials:

-

Hydroquinone

-

Cyclohexene

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve hydroquinone in a suitable solvent such as diethyl ether.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.

-

Add cyclohexene dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature remains between 5 °C and 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional hour.

-

Allow the mixture to warm to room temperature and stir for another 2-3 hours.

-

Pour the reaction mixture over crushed ice and extract the product with diethyl ether.

-

Combine the organic extracts and wash them with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to yield pure 2-Cyclohexylbenzene-1,4-diol as a solid.

Characterization

The identity and purity of the synthesized 2-Cyclohexylbenzene-1,4-diol can be confirmed by various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol [7] |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the structure of 2-Cyclohexylbenzene-1,4-diol and data from analogous compounds. [8][9][10] ¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.7-6.9 | m | 3H | Aromatic protons |

| ~ 4.5-5.0 | br s | 2H | Hydroxyl protons (-OH) |

| ~ 2.8-3.0 | m | 1H | Methine proton of cyclohexyl group |

| ~ 1.2-1.9 | m | 10H | Methylene protons of cyclohexyl group |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148-152 | Aromatic carbons attached to -OH |

| ~ 125-130 | Aromatic carbon attached to cyclohexyl group |

| ~ 115-120 | Aromatic carbons |

| ~ 38-42 | Methine carbon of cyclohexyl group |

| ~ 25-35 | Methylene carbons of cyclohexyl group |

FTIR (Fourier-Transform Infrared Spectroscopy)

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3500 (broad) | O-H stretching of hydroxyl groups |

| 2850-2950 | C-H stretching of cyclohexyl group |

| ~ 1600 | C=C aromatic ring stretching |

| ~ 1200 | C-O stretching of phenol |

Mass Spectrometry (MS)

| m/z | Assignment |

| 192 | [M]⁺ (Molecular ion) |

| 110 | [M - C₆H₁₀]⁺ (Loss of cyclohexene) |

Conclusion

The Friedel-Crafts alkylation of hydroquinone with cyclohexene provides a robust and efficient pathway for the synthesis of 2-Cyclohexylbenzene-1,4-diol. This in-depth technical guide has outlined the key aspects of this synthesis, from the underlying reaction mechanism to detailed experimental protocols and characterization data. By understanding the principles and practical considerations presented herein, researchers can confidently and safely produce this valuable compound for a wide range of applications in materials science, medicinal chemistry, and beyond.

References

-

Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available at: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Alkylation. Available at: [Link]

-

California State University, Sacramento. Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Available at: [Link]

-

University of Calgary. Chemistry 3719L – Week 7 Synthesis of Cyclohexene from Cyclohexanol by Acid-catalyzed Elimination (E1). Available at: [Link]

-

Chad's Prep. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Available at: [Link]

-

The photo-Friedel-Crafts acylation of Naphthoquinone in Alternative “Green” Media and The Photochemical Generation of Novel. Available at: [Link]

- Google Patents. CN104513123A - Method for synthesis of cyclohexylbenzene by liquid phase alkylation of benzene and cyclohexene.

-

Doc Brown's Chemistry. Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. Available at: [Link]

-

National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

-

Digital CSIC. Supporting Information. Available at: [Link]

-

PubChem. 2-Cyclohexylbenzene-1,4-diol. Available at: [Link]

-

Chemistry LibreTexts. 2.2: Preparation of Cyclohexene from Cyclohexanol. Available at: [Link]

- Google Patents. Purification of cyclohexane - US4433194A.

-

World of chemistry - class 10, 11 and 12. 46- Conversion of Benzene to 1,4 Cyclohexadiene | organic chemistry|. YouTube. Available at: [Link]

-

ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Available at: [Link]

-

Organic Syntheses. cyclohexylbenzene. Available at: [Link]

-

RSC Publishing. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

-

PubChem. 2-Cyclohexene-1,4-diol. Available at: [Link]

-

ResearchGate. Synthesis, X-ray diffraction, spectroscopic (FT-IR, UV-Vis, 1 H-NMR, 13 C-NMR and TGA), DFT and molecular docking studies of (E)-3-(((3-chloro-4-(4-chlorphenoxy) phenyl) imino) methyl) benzene-1,2-diol. Available at: [Link]

-

Chemistry LibreTexts. The Friedel-Crafts Alkylation of Benzene. Available at: [Link]

-

Organic Syntheses. trans-1,2-CYCLOHEXANEDIOL. Available at: [Link]

-

Catalysis Science & Technology (RSC Publishing). Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. Available at: [Link]

-

ResearchGate. Stéréoisomérie Chez les Cyclohexane‐Diols. Préparation Et Purification Des Diols 1,3 Et 1,4. Available at: [Link]

- Google Patents. CN103664587A - Method for preparing cyclohexyl acetate and method for preparing cyclohexanol ethanol.

-

jOeCHEM. The Basic EAS Reactions with Benzene--All of the Mechanisms. YouTube. Available at: [Link]

-

Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available at: [Link]

-

NIST WebBook. 1,4-Benzenediol, 2,5-bis(1,1-dimethylpropyl)-. Available at: [Link]

-

PubChem. 2-Cyclohexyl-benzene-1,3-diol. Available at: [Link]

Sources

- 1. mt.com [mt.com]

- 2. Friedel-Crafts Alkylation [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Cyclohexylbenzene-1,4-diol | C12H16O2 | CID 348578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. digital.csic.es [digital.csic.es]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Introduction: Bridging the Gap Between Structure and Function

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclohexylbenzene-1,4-diol

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

2-Cyclohexylbenzene-1,4-diol, also known as 2-cyclohexylhydroquinone (CAS 4197-75-5), is an aromatic organic compound belonging to the hydroquinone family.[1][2] Its structure, featuring a bulky, lipophilic cyclohexyl group appended to the hydrophilic hydroquinone core, suggests a molecule with amphiphilic character. This unique combination makes it a compound of interest in fields ranging from polymer chemistry to drug development, where properties like antioxidant capacity, solubility, and membrane permeability are paramount.

This guide provides a comprehensive analysis of the core physicochemical properties of 2-Cyclohexylbenzene-1,4-diol. Due to the scarcity of published experimental data for this specific molecule, we will adopt a dual approach. First, we will present computed data alongside established experimental data for the parent compound, hydroquinone, to provide a scientifically grounded baseline for prediction.[3][4][5] Second, we will detail the authoritative, step-by-step experimental protocols required to empirically determine these properties, thereby providing a complete roadmap for its characterization. This methodology ensures that the guide is not merely a data sheet, but a practical tool for the working scientist.

Section 1: Chemical Identity and Structural Properties

A precise understanding of a molecule's identity is the foundation of all subsequent analysis.

-

IUPAC Name: 2-cyclohexylbenzene-1,4-diol[2]

-

Common Name: 2-cyclohexylhydroquinone

-

Molecular Weight: 192.25 g/mol [2]

-

SMILES: C1CCC(CC1)C2=C(C=CC(=C2)O)O[1]

-

InChIKey: SNWSZCGYPHRJEY-UHFFFAOYSA-N[2]

The structure consists of a benzene ring substituted with two hydroxyl groups in the 1 and 4 (para) positions and a cyclohexyl group at the 2 position. The presence of the hydroxyl groups makes it a phenol, susceptible to oxidation and acting as a hydrogen bond donor. The non-polar cyclohexyl ring significantly influences its lipophilicity.

Section 2: Core Physicochemical Properties - A Comparative Analysis

To contextualize the properties of 2-Cyclohexylbenzene-1,4-diol, we compare its computed values against the well-documented experimental values of its parent compound, hydroquinone. The addition of the C₆H₁₁ group is expected to increase the molecular weight and logP, while decreasing water solubility and potentially altering the melting point.

| Property | 2-Cyclohexylbenzene-1,4-diol | Hydroquinone (Benzene-1,4-diol) | Rationale for Predicted Differences |

| Melting Point (°C) | Not Experimentally Available[1] | 172[5] | The bulky cyclohexyl group may disrupt crystal lattice packing, potentially leading to a lower melting point compared to the highly symmetric hydroquinone. |

| Boiling Point (°C) | Not Experimentally Available[1] | 287[5] | The increased molecular weight and van der Waals forces suggest a significantly higher boiling point. |

| Water Solubility (g/L) | Predicted to be low | 72 (at 25°C)[4] | The large, non-polar cyclohexyl group will drastically reduce solubility in water compared to the parent compound. |

| logP (Octanol/Water) | 3.7 (Computed, XLogP3)[2] | 0.59 (Experimental)[4] | This computed value indicates significantly higher lipophilicity and a preference for non-polar environments, a direct consequence of the cyclohexyl substituent. |

| pKa | Predicted ~10-11 | pKa₁ = 9.9[5] | The electron-donating nature of the alkyl (cyclohexyl) group is expected to slightly increase the pKa (decrease acidity) of the phenolic protons compared to hydroquinone. |

| Polar Surface Area (Ų) | 40.5 (Computed)[2] | 40.5 | The polar surface area is dominated by the two hydroxyl groups and is therefore identical to that of hydroquinone. |

| Hydrogen Bond Donors | 2 (Computed)[2] | 2 | Both molecules have two hydroxyl groups capable of donating hydrogen bonds. |

| Hydrogen Bond Acceptors | 2 (Computed)[2] | 2 | The oxygen atoms in both molecules can act as hydrogen bond acceptors. |

Section 3: Authoritative Experimental Protocols for Characterization

This section provides detailed, self-validating methodologies for determining the key physicochemical properties of 2-Cyclohexylbenzene-1,4-diol. These protocols are based on internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD).

Protocol for Melting Point Determination (OECD TG 102)

Causality: The melting point is a critical indicator of purity and identity. The capillary method provides a precise temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a thin-walled capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating Profile:

-

For an unknown compound, perform a rapid preliminary scan (10-20 °C/min) to determine an approximate melting range.

-

For the precise determination, use a new sample and heat rapidly to about 20 °C below the approximate melting point.

-

Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

-

Observation & Reporting: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (completion). The melting point is reported as this range.

Protocol for Aqueous Solubility Determination (OECD TG 105 - Flask Method)

Causality: Solubility dictates bioavailability, formulation possibilities, and environmental fate. The flask method is a gold standard for determining the saturation solubility of a compound in a specific solvent.

Workflow Diagram:

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-Cyclohexylbenzene-1,4-diol | C12H16O2 | CID 348578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydroquinone | C6H4(OH)2 | CID 785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Hydroquinone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Cyclohexylbenzene-1,4-diol (CAS 4197-75-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylbenzene-1,4-diol, also known as 2-cyclohexylhydroquinone, is a substituted aromatic diol with emerging interest in medicinal chemistry and material science. As a derivative of hydroquinone, a well-known reducing agent and antioxidant, this compound's biological activities are a subject of ongoing investigation. The introduction of a cyclohexyl group to the hydroquinone scaffold significantly increases its lipophilicity, which can profoundly influence its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of 2-Cyclohexylbenzene-1,4-diol, including its chemical and physical properties, a detailed synthesis protocol, its known biological activities with a focus on cytotoxicity, and methods for its analytical characterization.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 4197-75-5 | |

| Molecular Formula | C₁₂H₁₆O₂ | |

| Molecular Weight | 192.25 g/mol | |

| IUPAC Name | 2-cyclohexylbenzene-1,4-diol | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, ether, and acetone. | Inferred from structural analogy |

| logP (Octanol/Water Partition Coefficient) | 3.7 (Computed) | |

| pKa | ~10-11 (Estimated) | Inferred from hydroquinone |

Synthesis of 2-Cyclohexylbenzene-1,4-diol

The synthesis of 2-Cyclohexylbenzene-1,4-diol can be effectively achieved through a Friedel-Crafts alkylation of hydroquinone. This electrophilic aromatic substitution reaction utilizes an acid catalyst to promote the addition of a cyclohexyl group to the aromatic ring. A common method involves the reaction of hydroquinone with cyclohexene in the presence of an acid catalyst.

Reaction Scheme

Caption: Synthesis of 2-Cyclohexylbenzene-1,4-diol via Friedel-Crafts Alkylation.

Experimental Protocol: Friedel-Crafts Alkylation with Cyclohexene

This protocol is adapted from methodologies for the synthesis of similar alkylated phenols.

Materials:

-

Hydroquinone

-

Cyclohexene

-

Acid catalyst (e.g., phosphoric acid, or a solid acid catalyst like a zeolite)

-

Anhydrous solvent (e.g., dichloromethane or nitromethane)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone in the anhydrous solvent.

-

Add the acid catalyst to the solution. The amount and type of catalyst may need to be optimized for best results.

-

Add cyclohexene to the reaction mixture. An excess of cyclohexene may be used to drive the reaction towards the mono-alkylated product.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate 2-Cyclohexylbenzene-1,4-diol.

Biological Activity and Potential Applications in Drug Discovery

Substituted hydroquinones and their corresponding quinones are known to exhibit a range of biological activities, including antioxidant and cytotoxic effects. The presence of the cyclohexyl group in 2-Cyclohexylbenzene-1,4-diol is expected to enhance its cellular uptake and interaction with lipophilic environments within the cell.

Cytotoxicity

Research on structurally similar compounds has demonstrated significant cytotoxic activity against various cancer cell lines. For instance, a study by Liu et al. (2010) on cyclohexyl-substituted phenols and quinones revealed that these compounds can inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) and various cancer cells. While specific IC₅₀ values for 2-Cyclohexylbenzene-1,4-diol are not yet widely published, it is plausible that it exhibits similar pro-apoptotic effects. Another study has reported that "phenol, 2-cyclohexyl-" can induce apoptosis in cancer cells.

Mechanism of Action

The cytotoxic effects of hydroquinone derivatives are often attributed to their ability to undergo oxidation to form reactive quinone species. These quinones can act as Michael acceptors, leading to the alkylation of cellular nucleophiles such as glutathione (GSH) and critical protein thiols. This can disrupt cellular redox balance and trigger oxidative stress. Furthermore, the quinone can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components, including DNA, lipids, and proteins, ultimately leading to apoptosis.

Caption: Proposed Mechanism of Cytotoxicity for 2-Cyclohexylbenzene-1,4-diol.

Potential as a Drug Discovery Scaffold

The structural features of 2-Cyclohexylbenzene-1,4-diol make it an interesting scaffold for the development of novel therapeutic agents. Its ability to induce cytotoxicity suggests potential applications as an anticancer agent. Furthermore, its antioxidant properties could be explored for the treatment of diseases associated with oxidative stress. The cyclohexyl moiety can be further functionalized to modulate its activity, selectivity, and pharmacokinetic properties.

Analytical Methods for Characterization

The structural elucidation and purity assessment of 2-Cyclohexylbenzene-1,4-diol rely on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the hydroquinone ring, the methine proton of the cyclohexyl group attached to the ring, and the methylene protons of the cyclohexyl ring. The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons and the aliphatic carbons of the cyclohexyl group. The chemical shifts of the hydroxyl-bearing aromatic carbons will be in the characteristic downfield region for phenols.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl group will be observed in the 2850-2960 cm⁻¹ region. C=C stretching vibrations of the aromatic ring will be present in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of 192.25 g/mol . The fragmentation pattern can provide further structural information, with characteristic losses of fragments from the cyclohexyl ring.

Safety and Handling

-

Toxicity: Hydroquinone is harmful if swallowed and can cause serious eye damage. It is also suspected of causing genetic defects and cancer. Alkylated phenols can be skin irritants.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Cyclohexylbenzene-1,4-diol is a compound with significant potential in the field of drug discovery, particularly in the development of new anticancer agents. Its synthesis is achievable through established organic chemistry methods, and its biological activity is rooted in the well-understood chemistry of hydroquinones and quinones. This technical guide provides a foundational understanding of this molecule for researchers and scientists. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

-

PubChem. (n.d.). 2-Cyclohexylbenzene-1,4-diol. National Center for Biotechnology Information. Retrieved from [Link]

- Liu, X., Ou, Y., Chen, S., Lu, X., Cheng, H., Jia, X., Wang, D., & Zhou, G. C. (2010). Synthesis and inhibitory evaluation of cyclohexen-2-yl- and cyclohexyl-substituted phenols and quinones to endothelial cell and cancer cells. European Journal of Medicinal Chemistry, 45(6), 2147–2153.

- Sigma-Aldrich. (2024). Safety Data Sheet: Hydroquinone.

- Chowdhury, A. A., & Kumar, S. (2020). Phytochemical screening and GC-MS chemical profiling of an innovative anti-cancer herbal formula (PHF6). Journal of King Saud University - Science, 32(3), 2092-2099.

- O'Brien, P. J. (1991). Molecular mechanisms of quinone cytotoxicity. Chemico-biological interactions, 80(1), 1–41.

An In-depth Technical Guide to the Biological Activity of 2-Cyclohexylbenzene-1,4-diol

Introduction

2-Cyclohexylbenzene-1,4-diol is an aromatic organic compound belonging to the hydroquinone family. Its structure is characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 4, and a cyclohexyl group at position 2. While this specific molecule is not extensively characterized in the existing scientific literature, its core hydroquinone structure, coupled with a bulky lipophilic cyclohexyl substituent, provides a strong basis for predicting a range of significant biological activities.

Hydroquinones are well-known redox-active molecules capable of participating in electron transfer reactions.[1] This chemical property is the foundation for their roles as both antioxidants and, paradoxically, pro-oxidants under certain conditions. The addition of the cyclohexyl group is predicted to enhance the compound's lipophilicity, potentially increasing its ability to cross cellular membranes and interact with intracellular targets. This guide will synthesize our current understanding of substituted hydroquinones to propose the likely biological activities of 2-Cyclohexylbenzene-1,4-diol and provide detailed, field-proven methodologies for their investigation.

Predicted Biological Activities and Mechanistic Rationale

Based on its chemical structure, 2-Cyclohexylbenzene-1,4-diol is hypothesized to possess four key biological activities: antioxidant, anti-inflammatory, cytotoxic, and antimicrobial. The following sections will explore the mechanistic rationale for each predicted activity and provide detailed protocols for their experimental validation.

Antioxidant Activity

The hydroquinone moiety is a classic phenolic antioxidant structure. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby terminating damaging oxidative chain reactions. The resulting semiquinone radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

Mechanistic Hypothesis: 2-Cyclohexylbenzene-1,4-diol is predicted to act as a primary antioxidant through a hydrogen atom transfer (HAT) mechanism. It may also exhibit secondary antioxidant effects by upregulating endogenous antioxidant defense systems through activation of the Nrf2 signaling pathway. Hydroquinones can induce Nrf2 activation, leading to the transcription of antioxidant response element (ARE)-containing genes, including heme oxygenase-1 (HO-1).[2][3]

A multi-assay approach is recommended to comprehensively characterize the antioxidant potential of 2-Cyclohexylbenzene-1,4-diol.

Table 1: Assays for Determining Antioxidant Capacity

| Assay | Principle | Information Gained |

| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical. | In vitro radical scavenging activity.[4] |

| ABTS Radical Scavenging Assay | Measures the ability of the compound to scavenge the ABTS radical cation. | Complements the DPPH assay, suitable for hydrophilic and lipophilic compounds.[5] |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of the compound to reduce Fe³⁺ to Fe²⁺. | Overall reducing capacity of the compound.[6] |

| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of the compound to prevent intracellular ROS formation in response to an oxidative challenge. | Bioavailability and antioxidant efficacy in a cellular context. |

Detailed Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

-

Prepare a series of concentrations of 2-Cyclohexylbenzene-1,4-diol in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Use ascorbic acid or Trolox as a positive control and prepare a similar concentration range.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each concentration of the test compound, positive control, or methanol (as a blank).

-

Add 100 µL of the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % inhibition against the concentration of the compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Anti-inflammatory Activity

Chronic inflammation is linked to oxidative stress, and many antioxidant compounds also exhibit anti-inflammatory properties. The predicted mechanism involves the inhibition of key pro-inflammatory enzymes and signaling pathways.

Mechanistic Hypothesis: 2-Cyclohexylbenzene-1,4-diol may exert anti-inflammatory effects by:

-

Inhibiting Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Phenolic compounds are known to inhibit COX activity.[5]

-

Suppressing the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[7][8] Hydroquinones can modulate NF-κB signaling.

Workflow for Investigating Anti-inflammatory Activity

Caption: Workflow for evaluating the anti-inflammatory potential of 2-Cyclohexylbenzene-1,4-diol.

Detailed Protocol: COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits.[9]

-

Preparation of Reagents:

-

Reconstitute recombinant human COX-2 enzyme in the provided assay buffer.

-

Prepare the arachidonic acid substrate solution.

-

Prepare a fluorescent probe solution (e.g., Amplex™ Red).

-

Prepare a range of concentrations of 2-Cyclohexylbenzene-1,4-diol and a selective COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

-

Assay Procedure:

-

In a 96-well black microplate, add assay buffer, COX-2 enzyme, and the test compound or control.

-

Pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the arachidonic acid substrate and the fluorescent probe.

-

Immediately begin kinetic reading of fluorescence (e.g., Ex/Em = 535/587 nm) every minute for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC₅₀ value for COX-2 inhibition.

-

Cytotoxic Activity

The redox cycling of hydroquinones can lead to the generation of reactive oxygen species (ROS), which, at high levels, can induce oxidative stress and trigger apoptotic cell death in cancer cells. The lipophilic nature of the cyclohexyl group may enhance the compound's ability to intercalate into cellular membranes, further contributing to cytotoxicity.

Mechanistic Hypothesis: At higher concentrations, 2-Cyclohexylbenzene-1,4-diol may induce cytotoxicity in cancer cell lines through:

-

Induction of Excessive ROS: Overwhelming the cellular antioxidant capacity, leading to oxidative damage to lipids, proteins, and DNA.[10]

-

Mitochondrial Dysfunction: ROS can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to a loss of mitochondrial membrane potential (ΔΨm), release of cytochrome c, and activation of the caspase cascade.[11]

Signaling Pathway for Hydroquinone-Induced Cytotoxicity

Caption: Proposed pathway for 2-Cyclohexylbenzene-1,4-diol-induced apoptosis.

Detailed Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

-

Cell Culture and Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a range of concentrations of 2-Cyclohexylbenzene-1,4-diol (e.g., 0.1 to 100 µM) in the culture medium.

-

Replace the old medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value, representing the concentration that inhibits 50% of cell growth.

-

Antimicrobial Activity

Phenolic compounds are known to possess broad-spectrum antimicrobial properties. Their mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis.

Mechanistic Hypothesis: The lipophilic cyclohexyl group of 2-Cyclohexylbenzene-1,4-diol could facilitate its insertion into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and leakage of intracellular contents. The hydroquinone moiety could also generate ROS, creating an oxidative stress environment that is lethal to the microbes.[14][15]

Table 2: Assays for Determining Antimicrobial Efficacy

| Assay | Principle | Information Gained |

| Minimum Inhibitory Concentration (MIC) | Determines the lowest concentration of the compound that visibly inhibits microbial growth. | Potency of antimicrobial activity (bacteriostatic/fungistatic).[16] |

| Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | Determines the lowest concentration of the compound that results in microbial death. | Whether the compound is cidal or static.[16] |

Detailed Protocol: Broth Microdilution for MIC Determination

-

Preparation:

-

Prepare a stock solution of 2-Cyclohexylbenzene-1,4-diol in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform a two-fold serial dilution of the compound in a microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of ~5 x 10⁵ CFU/mL.

-

-

Inoculation and Incubation:

-

Add the microbial inoculum to each well.

-

Include a positive control (microbes + medium) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

-

Conclusion and Future Directions

2-Cyclohexylbenzene-1,4-diol, by virtue of its substituted hydroquinone structure, represents a promising scaffold for the development of new therapeutic agents. The experimental framework provided in this guide offers a comprehensive strategy to systematically investigate its antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties. Positive results from these initial in vitro screens would warrant further investigation into the compound's specific molecular targets, in vivo efficacy, and safety profile, paving the way for potential applications in drug development.

References

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]

-

Connolly, N. M. C., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell Death & Differentiation. Available at: [Link]

-

Dikalov, S. I., & Harrison, D. G. (2014). Methods for detection of mitochondrial and cellular reactive oxygen species. Antioxidants & Redox Signaling. Available at: [Link]

-

Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

-

Amerigo Scientific. (n.d.). ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Available at: [Link]

-

Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

-

Sosa, V., et al. (2013). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Oxidative Medicine and Cellular Longevity. Available at: [Link]

-

Dikalov, S. I., & Harrison, D. G. (2014). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling. Available at: [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available at: [Link]

-

Satoh, T., et al. (2014). Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential. The Journal of Neuroscience. Available at: [Link]

-

Wikipedia. (n.d.). NF-κB. Available at: [Link]

-

Ouellet, M., & Percival, M. D. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. Available at: [Link]

-

Gopaul, S. V., & vanquishing, Z. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE. Available at: [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]

-

Hütter, E., et al. (2013). Methods for Assessing Mitochondrial Function in Diabetes. Comprehensive Physiology. Available at: [Link]

-

The University of Edinburgh. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Available at: [Link]

-

Rowland, S. E., et al. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. Available at: [Link]

-

Kabalka, G. W., et al. (2003). Synthesis of 2-substituted hydroquinone derivatives from 1,4-benzoquinone and allyl ethers. Tetrahedron Letters. Available at: [Link]

-

Aslantürk, Ö. S. (2017). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

-

Badham, C., et al. (2004). Hydroquinone modulates the GM-CSF signaling pathway in TF-1 cells. Leukemia. Available at: [Link]

-

North, M., et al. (2014). Modulation of Ras signaling alters the toxicity of hydroquinone, a benzene metabolite and component of cigarette smoke. BMC Cancer. Available at: [Link]

-

Afonso, C. M., et al. (2001). Biological effects of prenylated hydroquinones: structure-activity relationship studies in antimicrobial, brine shrimp, and fish lethality assays. Journal of Natural Products. Available at: [Link]

-

Ju-Hee, L., et al. (2021). Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. International Journal of Molecular Sciences. Available at: [Link]

-

Daglia, M. (2012). Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates. Current Pharmaceutical Design. Available at: [Link]

-

North, M., et al. (2014). Modulation of Ras signaling alters the toxicity of hydroquinone, a benzene metabolite and component of cigarette smoke. BMC Cancer. Available at: [Link]

-

Kim, J., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules. Available at: [Link]

-

Bouarab-Chibane, L., et al. (2019). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). The MIC and MBC of the four phenolic EO compounds against four microorganisms (μg/mL). Available at: [Link]

-

Agilent Technologies. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Available at: [Link]

-

Manczak, M., & Reddy, P. H. (2023). Methods to Study the Mitochondria. Cells. Available at: [Link]

-

Karou, D., et al. (2005). Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants. Journal of Ethnopharmacology. Available at: [Link]

-

Ullah, R., et al. (2024). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Frontiers in Pharmacology. Available at: [Link]

-

Al-Oqaili, N. A. A., et al. (2024). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. International Journal of Advanced Biochemistry Research. Available at: [Link]

-

Lee, S. H., et al. (2013). Hydroquinone regulates hemeoxygenase-1 expression via modulation of Src kinase activity through thiolation of cysteine residues. Free Radical Biology and Medicine. Available at: [Link]

-

ResearchGate. (n.d.). Identification and in vitro anti-inflammatory activity of different forms of phenolic compounds in Camellia oleifera oil. Available at: [Link]

-

Park, S., et al. (2015). The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR. Journal of the Korean Society for Applied Biological Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Hydroquinone. Available at: [Link]

-

ResearchGate. (n.d.). MIC and MBC of flavonoids and pure phenolic compounds against the tested microbial strains. Available at: [Link]

-

Papoutsis, I., et al. (2008). Hydroxyquinones: Synthesis and Reactivity. Molecules. Available at: [Link]

-

da Silva, A. C. S., et al. (2016). LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. Brazilian Journal of Medical and Biological Research. Available at: [Link]

-

Mileva, M., et al. (2021). Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples. Antioxidants. Available at: [Link]

-

Al-Oqaili, N. A. A., et al. (2021). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research. Available at: [Link]

-

ResearchGate. (n.d.). The chemical and biological activities of quinones: Overview and implications in analytical detection. Available at: [Link]

-

ResearchGate. (n.d.). MTT assays (% inhibition of cell viability) and LDH release assay (% cytotoxicity). Available at: [Link]

-

ResearchGate. (n.d.). The Antioxidant Activity from Hydroquinone Derivatives by the Synthesis of Cinnamomium Verum J.Presl Bark's Extracted. Available at: [Link]

-

Esteves, A. C. S., et al. (2021). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules. Available at: [Link]

- Google Patents. (n.d.). Method for the preparation of substituted quinones and hydroquinones.

-

Gümrükçüoğlu, N., et al. (2011). Synthesis of some NH- and NH,S- substituted 1,4-quinones. Journal of the Serbian Chemical Society. Available at: [Link]

Sources

- 1. Hydroquinone - Wikipedia [en.wikipedia.org]

- 2. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroquinone regulates hemeoxygenase-1 expression via modulation of Src kinase activity through thiolation of cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Methods for the detection of reactive oxygen species - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biochemjournal.com [biochemjournal.com]

- 13. Assessing the cytotoxicity of phenolic and... | F1000Research [f1000research.com]

- 14. Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-Cyclohexylbenzene-1,4-diol: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Cyclohexylbenzene-1,4-diol (also known as 2-cyclohexylhydroquinone). As a crucial molecule in various research domains, including antioxidant studies and as a potential building block in medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers, scientists, and drug development professionals. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental rationale and data interpretation.

Molecular Structure and Key Features

2-Cyclohexylbenzene-1,4-diol consists of a hydroquinone ring substituted with a cyclohexyl group at the 2-position. This structure presents a unique combination of an aromatic, electron-rich phenolic system and a saturated aliphatic ring, leading to distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Cyclohexylbenzene-1,4-diol, both ¹H and ¹³C NMR are critical for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Considerations: The choice of solvent is crucial in ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, for phenolic compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be advantageous as they can help in observing the exchangeable hydroxyl protons. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5-9.5 | Singlet (broad) | 2H | Ar-OH |

| ~6.6-6.8 | Multiplet | 3H | Ar-H |

| ~2.8-3.0 | Multiplet | 1H | Cyclohexyl-H (methine) |

| ~1.6-1.9 | Multiplet | 5H | Cyclohexyl-H (methylene) |

| ~1.1-1.5 | Multiplet | 5H | Cyclohexyl-H (methylene) |

Interpretation and Rationale:

-

Hydroxyl Protons: The phenolic hydroxyl protons are expected to appear as a broad singlet in the downfield region (8.5-9.5 ppm). Their broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons: The three protons on the hydroquinone ring will exhibit complex splitting patterns (multiplet) in the aromatic region (~6.6-6.8 ppm) due to their distinct chemical environments and coupling with each other.

-

Cyclohexyl Protons: The cyclohexyl protons will resonate in the upfield aliphatic region. The single methine proton, being attached to the aromatic ring, will be the most deshielded of the aliphatic protons (~2.8-3.0 ppm). The ten methylene protons will appear as a series of overlapping multiplets between 1.1 and 1.9 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Considerations: A standard ¹³C NMR experiment, often proton-decoupled to simplify the spectrum to single lines for each unique carbon, provides a direct count of the non-equivalent carbon atoms. The choice of solvent is similar to that for ¹H NMR.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~148-152 | C -OH (C1, C4) |

| ~125-130 | Ar-C (substituted) |

| ~115-120 | Ar-C -H |

| ~35-40 | Cyclohexyl-C (methine) |

| ~25-35 | Cyclohexyl-C (methylene) |

Interpretation and Rationale:

-

Aromatic Carbons: The carbons of the benzene ring will resonate in the downfield region. The two carbons bearing the hydroxyl groups (C1 and C4) will be the most deshielded (~148-152 ppm). The substituted aromatic carbon and the CH carbons will appear at slightly lower chemical shifts.

-

Aliphatic Carbons: The carbons of the cyclohexyl ring will appear in the upfield region, with the methine carbon being more deshielded (~35-40 ppm) than the methylene carbons (~25-35 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: A common method for solid samples is to prepare a potassium bromide (KBr) pellet containing a small amount of the analyte. Alternatively, the spectrum can be recorded from a thin film or a solution.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2930-2850 | Strong | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1260-1180 | Strong | C-O stretch (phenol) |

| 900-675 | Medium-Strong | C-H bend (aromatic, out-of-plane) |

Interpretation:

-

The most prominent feature in the IR spectrum will be a strong, broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups.

-

The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

-

Strong C-H stretching bands for the cyclohexyl group will be observed in the 2930-2850 cm⁻¹ range.

-

A strong C-O stretching band for the phenolic groups is expected around 1260-1180 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Workflow: Electron Ionization (EI) is a common ionization technique that bombards the molecule with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Caption: A simplified workflow for Mass Spectrometry analysis.

Predicted Mass Spectrum Data:

| m/z | Relative Intensity | Proposed Fragment |

| 192 | High | [M]⁺ (Molecular Ion) |

| 109 | Moderate | [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical) |

| 81 | Moderate | [C₆H₉]⁺ (Cyclohexenyl cation) |

Interpretation and Fragmentation Pathway:

The molecular ion peak [M]⁺ is expected at an m/z of 192, corresponding to the molecular weight of 2-Cyclohexylbenzene-1,4-diol (C₁₂H₁₆O₂). A significant fragmentation pathway would involve the cleavage of the bond between the benzene and cyclohexyl rings, leading to the loss of a cyclohexyl radical (mass = 83) and the formation of a stable radical cation at m/z 109. The cyclohexyl cation or related fragments may also be observed around m/z 81.

Caption: Predicted major fragmentation pathway for 2-Cyclohexylbenzene-1,4-diol in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Cyclohexylbenzene-1,4-diol. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with structurally related molecules, a detailed and reliable spectroscopic profile has been constructed. This information serves as a valuable resource for the unambiguous identification and characterization of this compound in various scientific applications. Researchers are encouraged to use this guide as a reference when acquiring and interpreting experimental data for 2-Cyclohexylbenzene-1,4-diol.

References

-

PubChem. 2-Cyclohexylbenzene-1,4-diol. National Center for Biotechnology Information. [Link][1]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

solubility of 2-Cyclohexylbenzene-1,4-diol in different solvents

An In-depth Technical Guide Solubility Profile of 2-Cyclohexylbenzene-1,4-diol: A Guide for Researchers and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] 2-Cyclohexylbenzene-1,4-diol, a hydroquinone derivative, presents a unique molecular architecture with both polar and non-polar moieties, making its interaction with various solvents a subject of significant interest in pharmaceutical sciences. This guide provides a comprehensive examination of the solubility of 2-Cyclohexylbenzene-1,4-diol. We will delve into the theoretical principles governing its solubility, present a robust, field-proven experimental protocol for its determination, and discuss the implications of its solubility profile in the context of drug discovery and development.

Introduction: The Critical Role of Solubility

In the journey of a drug from a chemical entity to a therapeutic agent, solubility is a fundamental physical property that cannot be overlooked. A drug must be in a dissolved state to be absorbed by the body, making aqueous solubility a key gatekeeper for oral bioavailability.[1] Approximately 40% of drugs with market approval and nearly 90% of molecules in the discovery pipeline are poorly water-soluble, posing a significant challenge to formulation scientists.[1][2]

2-Cyclohexylbenzene-1,4-diol is a compound of interest due to its structural similarity to other biologically active quinone and hydroquinone derivatives. Its amphiphilic nature, arising from a polar diol system on a benzene ring and a non-polar cyclohexyl group, suggests a complex solubility profile. Understanding this profile is paramount for its potential development as a therapeutic agent, guiding everything from solvent selection in synthesis and purification to the design of effective drug delivery systems.

Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The extent to which 2-Cyclohexylbenzene-1,4-diol dissolves in a given solvent is dictated by the interplay of its intrinsic physicochemical properties and those of the solvent.

2.1. Physicochemical Properties of 2-Cyclohexylbenzene-1,4-diol

-

Molecular Structure: The molecule consists of a hydrophilic hydroquinone head and a lipophilic cyclohexylbenzene tail.

-

Molecular Weight: 192.25 g/mol .[3]

-

Hydrogen Bonding: The two hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors, which is a primary driver for solubility in protic solvents.[3]

-

Polarity: The molecule possesses a significant polar surface area (40.5 Ų) due to the diol group, but this is counterbalanced by the non-polar hydrocarbon framework.[3]

-

Lipophilicity (XLogP3-AA): The predicted octanol-water partition coefficient is 3.7, indicating a strong preference for non-polar, lipid-like environments over aqueous ones.[3]

2.2. The Principle of "Like Dissolves Like" This age-old heuristic remains a powerful predictive tool.

-

Polar Solvents (e.g., water, methanol) are expected to interact favorably with the polar hydroquinone portion of the molecule through hydrogen bonding and dipole-dipole interactions.

-

Non-polar Solvents (e.g., toluene, hexane) will more readily solvate the non-polar cyclohexyl and benzene rings through London dispersion forces.[4]

-

Solvents with Intermediate Polarity (e.g., ethanol, acetone) may offer the best of both worlds, capable of interacting with both the polar and non-polar regions of the molecule, potentially leading to higher solubility.

Experimental Determination of Equilibrium Solubility

To ensure accuracy and reproducibility, a standardized methodology is essential. The Saturation Shake-Flask Method is the gold standard for determining equilibrium (or thermodynamic) solubility, as it allows a direct measurement of the drug concentration in a saturated solution at equilibrium.[5][6][7] The subsequent quantification of the dissolved solute will be performed gravimetrically, a simple and accurate technique when solute concentrations are sufficiently high.[2][8]

Experimental Workflow: Shake-Flask Method & Gravimetric Analysis

Caption: Workflow for determining equilibrium solubility via the shake-flask method and gravimetric analysis.

Detailed Step-by-Step Protocol

Self-Validating System: The confirmation of excess solid at the end of the equilibration period is a critical control step to ensure the solution is indeed saturated.[8][9]

-

Preparation: To a series of glass vials, add an excess amount of 2-Cyclohexylbenzene-1,4-diol (e.g., 20-30 mg). The amount should be sufficient to ensure that solid material remains undissolved at the end of the experiment.

-

Solvent Addition: Accurately pipette a fixed volume (e.g., 5.0 mL) of the desired solvent into each vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C for biorelevance).[7][10] Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.[6][7] The system is at equilibrium when consecutive measurements of solubility show no significant change.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For finer particles, centrifugation may be required.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically resistant filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. This step is crucial to avoid artificially inflated results.

-

Gravimetric Quantification: a. Pre-weigh a clean, dry evaporating dish on an analytical balance (record as W1).[8] b. Accurately pipette a known volume (e.g., 2.0 mL) of the clear filtrate into the pre-weighed dish. c. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 100 °C for many organic solvents and water).[2] d. Periodically cool the dish in a desiccator and weigh it. Continue this process until a constant weight is achieved (record as W3).[2]

-

Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (W3 - W1) / Volume of filtrate (mL)

Expected Solubility Profile of 2-Cyclohexylbenzene-1,4-diol

While exact quantitative data requires laboratory execution, a qualitative and semi-quantitative profile can be expertly predicted based on the molecule's structure and the principles of solvency.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The large, non-polar cyclohexylbenzene moiety dominates, overcoming the hydrogen bonding potential of the two -OH groups. |

| Methanol | High | The small alkyl group of methanol and its strong H-bonding capacity can effectively solvate both polar and non-polar parts of the solute. | |

| Ethanol | High | Similar to methanol, ethanol provides a good balance of polarity and non-polar character to dissolve the amphiphilic solute. | |

| Polar Aprotic | Acetone | High | Good dipole moment and ability to accept hydrogen bonds allows for effective solvation of the hydroquinone portion. |

| Dimethyl Sulfoxide (DMSO) | Very High | A highly polar aprotic solvent capable of strong interactions with the solute's polar groups. | |

| Acetonitrile | Moderate | Less polar than DMSO or acetone, leading to slightly reduced, but still significant, dissolving power. | |

| Non-Polar | Toluene | Moderate | The aromatic nature of toluene interacts favorably with the benzene ring of the solute via π-π stacking, and its non-polar nature solvates the cyclohexyl group. |

| n-Hexane | Low | As a purely aliphatic, non-polar solvent, it can only interact with the hydrocarbon tail, offering poor solvation for the polar hydroquinone head. |

Discussion and Practical Implications

The predicted solubility profile highlights the classic amphiphilic nature of 2-Cyclohexylbenzene-1,4-diol. Its limited aqueous solubility, as suggested by its high XLogP, is a critical piece of information for drug development professionals.[3] This characteristic suggests that if developed as an oral therapeutic, it would likely fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

-

Causality in Solvent Selection: The high solubility in solvents like methanol, ethanol, and acetone is a direct result of their ability to balance interactions.[11] They are polar enough to engage in hydrogen bonding with the diol group while possessing sufficient non-polar character to solvate the cyclohexylbenzene portion. The poor solubility in the extremes—water and hexane—demonstrates that neither polar nor non-polar interactions alone are sufficient to effectively dissolve the entire molecule.

-

Implications for Drug Development:

-

Formulation: The low aqueous solubility necessitates enabling formulation strategies to improve bioavailability. These could include particle size reduction (micronization), the use of surfactants, or the development of solid dispersions.[1][2]

-

Synthesis and Purification: Solvents like ethanol or acetone would be excellent candidates for reaction media and for purification via crystallization, as they can dissolve the compound at higher temperatures and allow for precipitation upon cooling.

-

Conclusion

2-Cyclohexylbenzene-1,4-diol exhibits a nuanced solubility profile governed by its amphiphilic structure. It is predicted to be highly soluble in polar organic solvents like short-chain alcohols and acetone, moderately soluble in aromatic solvents like toluene, and to have low solubility in both highly polar water and non-polar hexane. This understanding, grounded in physicochemical theory and verifiable through the robust shake-flask method, is indispensable for its rational development in pharmaceutical and chemical research. The provided protocol serves as a self-validating framework for obtaining reliable, high-quality solubility data, forming the bedrock for subsequent formulation and development activities.

References

-

Qureshi, A., Vyas, J., & Upadhyay, U.M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. [Link]

-

Phadungsaksawasdi, P., & Leelapornpisid, P. (n.d.). Determination of Solubility by Gravimetric Method. Department of Pharmaceutical Chemistry, Faculty of Pharmacy, Chiang Mai University. [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U.M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-4. [Link]

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. [Link]

-

Wikipedia. (n.d.). Solubility equilibrium. [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Delgado, D. R. (2013). Answer to "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". ResearchGate. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Biorelevant.com. (n.d.). What is equilibrium solubility of a drug?. [Link]

-

Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. [Link]

-

Bergström, C. A. S., et al. (2004). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

-

Scribd. (n.d.). GRAVIMETRIC. [Link]

-

PubChem. (n.d.). 2-Cyclohexylbenzene-1,4-diol. [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

ChemSynthesis. (n.d.). 2-cyclohexyl-1,4-benzenediol. [Link]

-

PubChem. (n.d.). 2-Cyclohexyl-5-methylbenzene-1,4-diol. [Link]

-

Solubility of Things. (n.d.). Cyclohexylbenzene. [Link]

-

PubChem. (n.d.). 2-Cyclohexene-1,4-diol. [Link]

-

PubChem. (n.d.). 2-Cyclohexyl-benzene-1,3-diol. [Link]

-

PubChem. (n.d.). Benzene-1,4-diol;cyclohexene. [Link]

-

Quora. (2021). Why does 1 4 cyclohexanediol more soluble in water thann 1,3 and 1,2 cyclohexanediol?. [Link]

-

PubMed. (2016). Recent applications of click chemistry in drug discovery. [Link]

-

American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). solubility data series. [Link]

-

PubMed. (2013). Cyclohexa-2,5-diene-1,4-dione-based Antiproliferative Agents: Design, Synthesis, and Cytotoxic Evaluation. [Link]

-

Quora. (2021). Why does cyclohexan 1,4 diol have a higher boiling point than 1,2 diol?. [Link]

-

ChemRxiv. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. [Link]

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. 2-Cyclohexylbenzene-1,4-diol | C12H16O2 | CID 348578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biorelevant.com [biorelevant.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

An In-depth Technical Guide to the Thermal Stability of 2-Cyclohexylbenzene-1,4-diol

This guide provides a comprehensive technical overview of the thermal stability of 2-Cyclohexylbenzene-1,4-diol. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of thermal analysis, outlines detailed experimental protocols, and discusses potential degradation pathways and stabilization strategies. While specific experimental data for 2-Cyclohexylbenzene-1,4-diol is not extensively available in public literature, this guide establishes a robust framework for its evaluation based on the well-understood behavior of its parent compound, hydroquinone, and related derivatives.

Introduction: The Significance of Thermal Stability in Drug Development

2-Cyclohexylbenzene-1,4-diol, a derivative of hydroquinone, possesses a chemical structure that suggests its potential utility in various pharmaceutical and chemical applications. The introduction of a cyclohexyl group to the hydroquinone backbone can significantly influence its physicochemical properties, including solubility, lipophilicity, and, critically, its thermal stability.

Thermal stability is a paramount consideration in the development of active pharmaceutical ingredients (APIs). It dictates the selection of manufacturing processes, formulation strategies, and storage conditions. A thorough understanding of a compound's response to thermal stress is essential to ensure its safety, efficacy, and shelf-life. This guide will equip the reader with the foundational knowledge and practical methodologies to assess and interpret the thermal stability of 2-Cyclohexylbenzene-1,4-diol.

Predicted Thermal Behavior of 2-Cyclohexylbenzene-1,4-diol

While direct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for 2-Cyclohexylbenzene-1,4-diol is scarce, we can infer its likely thermal behavior by examining its structural components: the hydroquinone ring and the cyclohexyl substituent.

-

Hydroquinone Core: Hydroquinone itself is known to be susceptible to oxidation, which can be accelerated by heat. Thermal decomposition of hydroquinone can lead to the formation of benzoquinone and other degradation products.[1][2] The presence of hydroxyl groups on the aromatic ring makes it a target for oxidative degradation.

-

Cyclohexyl Substituent: The cyclohexane moiety is a saturated aliphatic ring. Under thermal stress, cyclohexane can undergo C-C bond fission, leading to the formation of various radical intermediates and subsequent decomposition products.[3] The attachment of this group to the hydroquinone ring may influence the overall thermal stability, potentially by steric hindrance or by providing alternative degradation pathways.

Based on these considerations, the thermal degradation of 2-Cyclohexylbenzene-1,4-diol could be initiated by either the oxidation of the hydroquinone core or the fragmentation of the cyclohexyl group. The specific decomposition pathway would likely be dependent on the atmosphere (oxidative or inert) and the temperature range.

Experimental Assessment of Thermal Stability

A comprehensive evaluation of the thermal stability of 2-Cyclohexylbenzene-1,4-diol necessitates the use of thermoanalytical techniques. The two primary methods for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)